2-(4-Methoxybenzyloxy)ethanol

Catalog No.
S1910845
CAS No.
13807-89-1
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methoxybenzyloxy)ethanol

CAS Number

13807-89-1

Product Name

2-(4-Methoxybenzyloxy)ethanol

IUPAC Name

2-[(4-methoxyphenyl)methoxy]ethanol

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5,11H,6-8H2,1H3

InChI Key

PHXZOQVBYCJBHO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COCCO

Canonical SMILES

COC1=CC=C(C=C1)COCCO

The exact mass of the compound 2-(4-Methoxybenzyloxy)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-Methoxybenzyloxy)ethanol (CAS 13807-89-1) is a precisely mono-protected ethylene glycol derivative serving as a critical asymmetric building block in advanced organic synthesis. By masking one hydroxyl group with a 4-methoxybenzyl (PMB) ether, this compound provides a single, highly reactive primary alcohol available for immediate downstream functionalization, such as oxidation, halogenation, or etherification [1]. Unlike symmetric diols, it eliminates the statistical inefficiencies of di-reaction, making it a highly procured precursor for the construction of heterobifunctional linkers, targeted protein degraders (PROTACs), and complex active pharmaceutical ingredients (APIs) where orthogonal protecting group strategies are mandatory .

Procurement teams often evaluate unprotected ethylene glycol or 2-(benzyloxy)ethanol (benzyl-protected) as lower-cost substitutes, but both introduce severe process limitations. Attempting to mono-alkylate unprotected ethylene glycol yields a statistical mixture of unreacted, mono-reacted, and di-reacted products, resulting in massive yield losses and requiring intensive chromatographic purification [1]. While 2-(benzyloxy)ethanol solves the symmetry problem, the benzyl (Bn) ether requires harsh hydrogenolysis (Pd/C, H2) or strong Lewis acids for removal. If the target molecule contains reducible functional groups—such as alkenes, alkynes, or sensitive halogens—hydrogenolysis will destroy them [2]. 2-(4-Methoxybenzyloxy)ethanol is specifically selected because its PMB group can be cleaved under mild, orthogonal oxidative conditions (e.g., DDQ) that leave reducible moieties completely intact.

Absolute Regiocontrol vs. Statistical Yield Losses

When synthesizing asymmetric PEG-like linkers, utilizing 2-(4-Methoxybenzyloxy)ethanol ensures absolute regiocontrol, driving mono-functionalization yields above 90%. In contrast, attempting direct mono-alkylation of unprotected ethylene glycol typically caps the desired product yield at 30-40% due to unavoidable di-alkylation .

Evidence DimensionTarget mono-functionalization yield
Target Compound Data>90% directed yield
Comparator Or BaselineUnprotected ethylene glycol (~30-40% yield)
Quantified Difference>50% absolute yield increase
ConditionsBase-mediated alkylation (e.g., Williamson ether synthesis)

Eliminates the need for difficult chromatographic separation of di-reacted byproducts, significantly improving scalability and reducing raw material waste.

Orthogonal Deprotection in the Presence of Reducible Groups

The PMB ether of 2-(4-Methoxybenzyloxy)ethanol can be cleanly cleaved using DDQ at room temperature, typically achieving 85-95% deprotection yields while preserving sensitive alkenes and alkynes. The closest comparator, 2-(benzyloxy)ethanol, requires catalytic hydrogenolysis (H2/Pd-C), which indiscriminately reduces these unsaturated bonds [1].

Evidence DimensionDeprotection compatibility with reducible groups
Target Compound Data85-95% yield (alkenes/alkynes preserved via DDQ)
Comparator Or Baseline2-(benzyloxy)ethanol (complete reduction of unsaturated bonds via H2/Pd-C)
Quantified Difference100% preservation of reducible groups vs. complete destruction
ConditionsDDQ in DCM/H2O at room temperature vs. H2/Pd-C

Essential for synthesizing complex APIs and macrocycles where carbon-carbon multiple bonds must remain intact during late-stage deprotection.

Superior Base Stability Compared to Ester-Protected Analogs

Unlike mono-acetate or mono-benzoate derivatives of ethylene glycol, which are prone to rapid hydrolysis or acyl migration under basic conditions, the PMB ether in 2-(4-Methoxybenzyloxy)ethanol is completely stable to strong bases like NaH or KOH. This allows the free hydroxyl group to undergo aggressive etherification without protecting group loss, ensuring >95% PMB retention [1].

Evidence DimensionProtecting group survival under strong base
Target Compound Data>95% PMB retention
Comparator Or BaselineMono-acetate ethylene glycol (rapid hydrolysis/acyl migration)
Quantified DifferenceComplete stability vs. extensive degradation
ConditionsWilliamson ether synthesis (NaH, alkyl halide, DMF)

Enables the use of strong nucleophilic conditions for downstream coupling, expanding the synthetic envelope for linker construction without premature deprotection.

Heterobifunctional Linkers for PROTACs and Targeted Degraders

Because it guarantees mono-functionalization and offers orthogonal PMB cleavage, this compound is heavily procured for synthesizing asymmetric PEG-based linkers. It allows chemists to couple an E3 ligase ligand to one end, deprotect the PMB group mildly with DDQ, and attach a target-binding ligand to the other end without disturbing sensitive structural motifs.

Precursor for 2-[(4-Methoxyphenyl)methoxy]acetaldehyde Synthesis

The free primary hydroxyl group of 2-(4-Methoxybenzyloxy)ethanol is readily oxidized via Swern or Dess-Martin periodinane conditions to yield 2-[(4-Methoxyphenyl)methoxy]acetaldehyde. This downstream aldehyde is a highly valuable, stable intermediate used in reductive aminations for API manufacturing .

Late-Stage Macrocyclization Involving Reducible Moieties

In the synthesis of complex macrocycles containing internal alkenes or alkynes, 2-(4-Methoxybenzyloxy)ethanol acts as a reliable bifunctional spacer. Its PMB group can be removed post-cyclization using mild oxidative conditions, avoiding the hydrogenolysis required by benzyl ethers that would otherwise destroy the macrocycle's unsaturated bonds[1].

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(4-METHOXYBENZYLOXY)ETHANOL

Dates

Last modified: 08-16-2023

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